molecular formula C24H19N5O5S B14925700 Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B14925700
M. Wt: 489.5 g/mol
InChI Key: VNZRZECNBSCYME-UHFFFAOYSA-N
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Description

Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivative with a phenyl-substituted nitrophenoxy compound under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability. The choice of reagents, solvents, and reaction conditions is critical to achieving efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and methanol are frequently used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, contributing to its broad spectrum of activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H19N5O5S

Molecular Weight

489.5 g/mol

IUPAC Name

methyl 12-methyl-4-[3-[(4-methyl-2-nitrophenoxy)methyl]phenyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C24H19N5O5S/c1-13-7-8-18(17(9-13)29(31)32)34-11-15-5-4-6-16(10-15)21-26-22-19-14(2)20(24(30)33-3)35-23(19)25-12-28(22)27-21/h4-10,12H,11H2,1-3H3

InChI Key

VNZRZECNBSCYME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C(=O)OC)C)[N+](=O)[O-]

Origin of Product

United States

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